molecular formula C11H12BrN B8287397 1-(2-Bromoethyl)-3-methylindole

1-(2-Bromoethyl)-3-methylindole

Cat. No. B8287397
M. Wt: 238.12 g/mol
InChI Key: NRSHDCLONYYQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-3-methylindole is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromoethyl)-3-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-3-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Bromoethyl)-3-methylindole

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

1-(2-bromoethyl)-3-methylindole

InChI

InChI=1S/C11H12BrN/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3

InChI Key

NRSHDCLONYYQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7.2 g of 3-methylindole-1-ethanol, described in Example 1, in 500 ml. of dry ether (ice bath) is slowly added 1.2 ml of phosphorus tribromide in 100 ml of dry ether. A dark red oily complex separates. The reaction mixture is stirred 36-48 hours at room temperature, then decomposed with ice and water. The separated ether-layer is quickly washed with a 10% solution of sodium bicarbonate and with water again, dried over calcium chloride for 2 min., decanted, and dried over magnesium sulfate for 30 min. The filtrate is evaporated yielding 1-(2-bromoethyl)-3-methylindole.
Quantity
7.2 g
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reactant
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1.2 mL
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reactant
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100 mL
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solvent
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